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Compound of Interest

Compound Name: 4-Nitrosodiphenylamine

Cat. No.: B086041 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Nitrosodiphenylamine, a chemical intermediate of interest in various industrial and research

applications. The following sections detail its Ultraviolet-Visible (UV-Vis), Infrared (IR), and

Nuclear Magnetic Resonance (NMR) spectroscopic characteristics, along with the experimental

protocols for data acquisition.

Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of 4-Nitrosodiphenylamine is characterized by two main absorption

maxima, indicating the presence of chromophores within the molecule. These absorptions are

attributed to π → π* and n → π* electronic transitions.

Table 1: UV-Vis Spectroscopic Data of 4-Nitrosodiphenylamine

Wavelength (λmax) Molar Absorptivity (ε) Solvent System

259 nm 4170 M⁻¹cm⁻¹ Alcohol-Hydrochloric Acid

406 nm 20420 M⁻¹cm⁻¹ Alcohol-Hydrochloric Acid

392 nm Not Reported Not Specified

Experimental Protocol: UV-Vis Spectroscopy
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A solution of 4-Nitrosodiphenylamine is prepared in a suitable solvent, such as an alcohol-

hydrochloric acid mixture, to a known concentration. The UV-Vis spectrum is recorded using a

dual-beam spectrophotometer, typically over a wavelength range of 200-800 nm. A cuvette

containing the pure solvent is used as a reference. The instrument parameters, such as scan

speed and slit width, should be optimized to obtain a high-quality spectrum.

Sample Preparation

Data Acquisition Data Analysis
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Calibrate Spectrophotometer Run Blank (Solvent) Measure Sample Absorbance Identify λmax Calculate Molar Absorptivity
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Diagram 1: A generalized workflow for acquiring UV-Vis spectroscopic data.

Infrared (IR) Spectroscopy
The IR spectrum of 4-Nitrosodiphenylamine provides valuable information about the

functional groups present in the molecule. Key vibrational frequencies correspond to the N-H,

C-H, N=O, and aromatic C=C bonds.

Table 2: Key IR Absorption Bands for 4-Nitrosodiphenylamine
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Wavenumber (cm⁻¹) Intensity Assignment

~3300 Medium N-H stretch

3100-3000 Medium Aromatic C-H stretch

1600-1585 Medium-Strong Aromatic C=C stretch

~1500 Strong N=O stretch (nitroso group)

1500-1400 Medium-Strong Aromatic C=C stretch

900-675 Strong
Aromatic C-H out-of-plane

bend

Experimental Protocol: IR Spectroscopy (KBr Pellet Method)

A small amount of finely ground 4-Nitrosodiphenylamine (typically 1-2 mg) is intimately mixed

with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and

pestle. The mixture is then compressed in a pellet die under high pressure to form a

transparent or translucent pellet. The IR spectrum of the KBr pellet is recorded using an FTIR

spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr

pellet should be recorded and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of

4-Nitrosodiphenylamine. The chemical shifts and coupling patterns in the ¹H and ¹³C NMR

spectra are indicative of the electronic environment of each nucleus.

Table 3: ¹H NMR Spectroscopic Data of 4-Nitrosodiphenylamine
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~8.1 d 2H
Aromatic protons

ortho to NO group

~7.4 t 2H

Aromatic protons

meta to NH group on

the unsubstituted ring

~7.2 d 2H

Aromatic protons

ortho to NH group on

the unsubstituted ring

~7.0 d 2H
Aromatic protons

meta to NO group

~6.5 s (broad) 1H N-H proton

Table 4: ¹³C NMR Spectroscopic Data of 4-Nitrosodiphenylamine

Chemical Shift (δ, ppm) Assignment

~155 C-NO

~145 C-NH (ipso) on the nitroso-substituted ring

~140 C-NH (ipso) on the unsubstituted ring

~130 Aromatic CH

~125 Aromatic CH

~120 Aromatic CH

~115 Aromatic CH

Experimental Protocol: NMR Spectroscopy

Approximately 5-10 mg of 4-Nitrosodiphenylamine is dissolved in a suitable deuterated

solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such
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as tetramethylsilane (TMS), is added. The ¹H and ¹³C NMR spectra are recorded on a high-

resolution NMR spectrometer. For ¹H NMR, parameters such as the number of scans,

relaxation delay, and pulse width are optimized. For ¹³C NMR, broadband proton decoupling is

typically used to simplify the spectrum.
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[https://www.benchchem.com/product/b086041#spectroscopic-data-of-4-
nitrosodiphenylamine-uv-vis-ir-nmr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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